3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H12Cl2N2O3S. This compound is known for its unique chemical structure, which includes a quinoline moiety attached to a benzenesulfonamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 3,4-dichloro-2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride.
Coupling Reaction: The amine group is then coupled with 3-quinolinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinoline moiety can be reduced to a dihydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-2-hydroxy-N-(3-quinolinyl)benzenesulfonamide.
Reduction: Formation of 3,4-dichloro-2-methoxy-N-(3-dihydroquinolinyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzenesulfonamide group can interact with enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The quinoline ring system is known for its ability to interact with biological targets, making this compound particularly interesting for medicinal chemistry research.
Properties
Molecular Formula |
C16H12Cl2N2O3S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3,4-dichloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-16-14(7-6-12(17)15(16)18)24(21,22)20-11-8-10-4-2-3-5-13(10)19-9-11/h2-9,20H,1H3 |
InChI Key |
HIPLQWHHYZUHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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